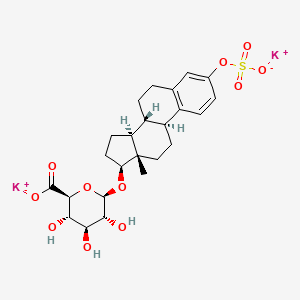
Estradiol 3-sulfate 17-glucuronide (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 3-sulfate 17-glucuronide (potassium) is a metabolite of estradiol, a primary female sex hormone. This compound is formed through the conjugation of estradiol with sulfate and glucuronic acid, which enhances its solubility and facilitates its excretion from the body. The potassium salt form of this compound is often used in scientific research due to its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estradiol 3-sulfate 17-glucuronide (potassium) involves multiple steps:
Sulfation: Estradiol is first sulfated at the 3-position using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent like pyridine or dimethylformamide.
Glucuronidation: The sulfated estradiol is then glucuronidated at the 17-position using uridine diphosphate glucuronic acid (UDPGA) in the presence of a glucuronosyltransferase enzyme.
Potassium Salt Formation: The final step involves the addition of potassium hydroxide to form the potassium salt of estradiol 3-sulfate 17-glucuronide
Industrial Production Methods
Industrial production of estradiol 3-sulfate 17-glucuronide (potassium) typically follows the same synthetic route but on a larger scale. The process involves the use of bioreactors for the enzymatic glucuronidation step and large-scale chemical reactors for the sulfation and salt formation steps. The product is then purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Estradiol 3-sulfate 17-glucuronide (potassium) undergoes several types of chemical reactions:
Hydrolysis: The sulfate and glucuronide groups can be hydrolyzed by sulfatases and glucuronidases, respectively, to release free estradiol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of estrone derivatives.
Reduction: Reduction reactions can convert the keto group at the 17-position back to a hydroxyl group
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using sulfatases and glucuronidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Free estradiol, sulfate, and glucuronic acid.
Oxidation: Estrone derivatives.
Scientific Research Applications
Estradiol 3-sulfate 17-glucuronide (potassium) has several scientific research applications:
Biochemistry: Used to study the metabolism and excretion of estrogens.
Pharmacology: Investigated for its role in drug interactions, particularly with multidrug resistance proteins.
Endocrinology: Used to understand the hormonal regulation and activity of estrogens.
Toxicology: Studied for its potential effects on liver function and bile excretion
Mechanism of Action
Estradiol 3-sulfate 17-glucuronide (potassium) exerts its effects primarily through its interaction with multidrug resistance proteins. It inhibits the transport of other compounds mediated by these proteins, which can affect the excretion and bioavailability of various drugs. The conjugation with sulfate and glucuronic acid reduces the hormonal activity of estradiol, facilitating its excretion from the body .
Comparison with Similar Compounds
Estradiol 3-sulfate 17-glucuronide (potassium) can be compared with other estrogen conjugates such as:
Estradiol 3-glucuronide: Similar in structure but lacks the sulfate group, leading to different solubility and excretion properties.
Estradiol 17-glucuronide: Similar in structure but lacks the sulfate group at the 3-position.
Estrone sulfate: Another estrogen conjugate with a sulfate group but lacks the glucuronic acid moiety
The uniqueness of estradiol 3-sulfate 17-glucuronide (potassium) lies in its dual conjugation with both sulfate and glucuronic acid, which significantly enhances its solubility and excretion compared to other estrogen conjugates .
Properties
Molecular Formula |
C24H30K2O11S |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 |
InChI Key |
NUSNDWFRAHTWCY-LXMSUNLNSA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















